(11C)Acetoacetic acid
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Overview
Description
(11C)Acetoacetic acid is a radiolabeled compound used primarily in positron emission tomography (PET) imaging. It is a derivative of acetoacetic acid, where the carbon-11 isotope is incorporated. Carbon-11 is a positron-emitting radionuclide with a half-life of approximately 20.4 minutes, making it suitable for short-term imaging studies. This compound serves as an important tracer for studying metabolic processes, particularly in the brain, where it acts as an alternative fuel to glucose .
Preparation Methods
The synthesis of (11C)Acetoacetic acid involves the carboxylation of the enolate anion of acetone with carbon-11 dioxide. This reaction is typically carried out in tetrahydrofuran (THF) as a solvent, followed by hydrolysis and purification using ion-exchange chromatography. The total synthesis time is approximately 18 minutes, and the radiochemical yield is around 34% after decay correction . Another method involves fluoride-mediated desilylation, which provides a rapid and efficient incorporation of carbon-11 into organic molecules .
Chemical Reactions Analysis
(11C)Acetoacetic acid undergoes various chemical reactions, including:
Oxidation: It can be oxidized to produce acetoacetate, which is a key intermediate in ketone body metabolism.
Reduction: It can be reduced to form beta-hydroxybutyrate, another important ketone body.
Substitution: The compound can undergo nucleophilic substitution reactions, where the carbonyl group is replaced by other functional groups. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride.
Scientific Research Applications
(11C)Acetoacetic acid has several scientific research applications:
Chemistry: It is used as a tracer in PET imaging to study metabolic pathways and enzyme activities.
Biology: It helps in understanding the metabolic processes in various tissues, especially the brain, heart, and muscles.
Industry: It is used in the development of new radiopharmaceuticals and imaging agents for diagnostic purposes.
Mechanism of Action
(11C)Acetoacetic acid exerts its effects by serving as an alternative energy source to glucose. In the brain, it is taken up by cells and converted to acetoacetate, which is then metabolized to acetyl-CoA. Acetyl-CoA enters the citric acid cycle, producing energy in the form of ATP. The compound targets metabolic pathways involved in ketone body metabolism and provides insights into the energy utilization of tissues under various physiological and pathological conditions .
Comparison with Similar Compounds
(11C)Acetoacetic acid can be compared with other radiolabeled ketone bodies like (11C)beta-hydroxybutyrate and (11C)acetate. While all these compounds serve as alternative energy sources to glucose, this compound is unique in its ability to provide detailed insights into the metabolic processes of the brain and other tissues. Similar compounds include:
- (11C)beta-hydroxybutyrate
- (11C)acetate
- (11C)glucose Each of these compounds has its specific applications and advantages in PET imaging studies .
Properties
CAS No. |
53286-22-9 |
---|---|
Molecular Formula |
C4H6O3 |
Molecular Weight |
101.09 g/mol |
IUPAC Name |
3-oxo(111C)butanoic acid |
InChI |
InChI=1S/C4H6O3/c1-3(5)2-4(6)7/h2H2,1H3,(H,6,7)/i4-1 |
InChI Key |
WDJHALXBUFZDSR-NUTRPMROSA-N |
Isomeric SMILES |
CC(=O)C[11C](=O)O |
Canonical SMILES |
CC(=O)CC(=O)O |
Origin of Product |
United States |
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